molecular formula C19H21Cl2N5O2S B2920470 1-(4-((2,4-Dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone CAS No. 886916-58-1

1-(4-((2,4-Dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone

Cat. No. B2920470
CAS RN: 886916-58-1
M. Wt: 454.37
InChI Key: WLYZFMLURAPCSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-((2,4-Dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C19H21Cl2N5O2S and its molecular weight is 454.37. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Activities

  • Novel 1,2,4-triazole derivatives, including those with piperazine moieties, have been synthesized and tested for their antimicrobial activities. Some of these compounds have shown good to moderate activities against various microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2007).

Antitumor and Anticancer Activities

  • Investigations into 1,2,4-triazine derivatives bearing piperazine amide moiety against breast cancer cells revealed promising antiproliferative agents. This highlights the potential of such compounds in cancer therapy, especially for breast cancer (Yurttaş et al., 2014).
  • Piperazine-based tertiary amino alcohols and their dihydrochlorides have also been synthesized, with some compounds showing effects on tumor DNA methylation in vitro, suggesting their utility in cancer treatment strategies (Hakobyan et al., 2020).

Biological Activity and Structure-Activity Relationship Studies

  • Conazole analogues, featuring a piperazine nucleus, have been prepared and evaluated for their biological potentials, including antimicrobial, antioxidant, antiurease, and anti α-glucosidase activities. These compounds' enzyme inhibitory potentials were further validated through molecular docking, presenting a comprehensive approach to understanding their mechanism of action (Mermer et al., 2018).

Synthesis and Evaluation of New Chemical Entities

  • The synthesis and evaluation of azole-containing piperazine derivatives have been conducted, demonstrating significant in vitro antibacterial, antifungal, and cytotoxic activities. This research indicates the potential of these derivatives in developing new therapeutic agents with broad-spectrum antimicrobial efficacy (Gan et al., 2010).

properties

IUPAC Name

1-[4-[(2,4-dichlorophenyl)-(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21Cl2N5O2S/c1-3-15-22-19-26(23-15)18(28)17(29-19)16(13-5-4-12(20)10-14(13)21)25-8-6-24(7-9-25)11(2)27/h4-5,10,16,28H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLYZFMLURAPCSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=C(C=C(C=C3)Cl)Cl)N4CCN(CC4)C(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21Cl2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-((2,4-Dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone

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